molecular formula C10H10FN B11783691 6'-Fluorospiro[cyclopropane-1,3'-indoline]

6'-Fluorospiro[cyclopropane-1,3'-indoline]

Cat. No.: B11783691
M. Wt: 163.19 g/mol
InChI Key: NWQXJTWLHFVPRJ-UHFFFAOYSA-N
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Description

6'-Fluorospiro[cyclopropane-1,3'-indoline] (CAS 1461713-29-0) is a high-value spirocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. This compound features a rigid spiroarchitecture formed by a cyclopropane ring fused to a 6'-fluoro-indoline moiety, a combination that confers significant research value. The spirocyclic core provides a stable three-dimensional structure that can enhance binding affinity and selectivity toward biological targets, while the cyclopropane ring is widely used in drug design to increase metabolic stability, improve pharmacokinetic properties, and fine-tune molecular conformation . This scaffold is of particular interest in oncology research. Libraries of spiro[cyclopropane-1,3'-indolin] derivatives have been synthesized and evaluated for their biological activity, showing promising anticancer activity against a range of human cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung (A-549) cancers . Studies indicate that such compounds can arrest the cell cycle in the G0/G1 phase and induce caspase-3 dependent apoptotic cell death, as demonstrated by flow cytometric analysis and Annexin V-FITC assays . The incorporation of a fluorine atom at the 6' position is a common strategy in lead optimization, as it can influence the molecule's electronic properties, lipophilicity, and metabolic stability . As a key synthetic intermediate, 6'-Fluorospiro[cyclopropane-1,3'-indoline] can be further functionalized, for example, through oxidation to the corresponding 2'-one derivative (CAS 1378834-16-2), which is another prominent scaffold in pharmaceutical research . This compound is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

6-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane]

InChI

InChI=1S/C10H10FN/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10/h1-2,5,12H,3-4,6H2

InChI Key

NWQXJTWLHFVPRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC3=C2C=CC(=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 6’-Fluorospiro[cyclopropane-1,3’-indoline] typically involves the following steps:

    Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route starting from commercially available precursors.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).

    Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity.

Chemical Reactions Analysis

6’-Fluorospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:

Scientific Research Applications

6’-Fluorospiro[cyclopropane-1,3’-indoline] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6’-Fluorospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence several biochemical pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Spiro[cyclopropane-1,3'-indoline] derivatives differ primarily in substituent type and position. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6'-Fluorospiro[cyclopropane-1,3'-indoline] F at 6' position C₁₀H₁₀FN 163.19 Enhanced lipophilicity; potential anticancer activity
5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one F at 6', Br at 5', ketone at 2' C₁₀H₇BrFNO 256.08 Dual halogenation increases steric bulk; tested for anticancer activity
6'-Nitrospiro[cyclopropane-1,3'-indoline] NO₂ at 6' C₁₀H₁₀N₂O₂ 190.20 Electron-withdrawing nitro group alters reactivity and solubility
6'-Methoxyspiro[cyclopropane-1,3'-indoline] OCH₃ at 6' C₁₁H₁₃NO 175.23 Electron-donating methoxy group improves solubility
2,2-Diethyl-spiro[cyclopropane-1,3'-indoline]-2'-one (rac-9a) Ethyl groups at cyclopropane C₁₄H₁₈N₂O 230.30 Higher triplet energy (298 kJ/mol); requires sensitizers for reactions

Physical and Electronic Properties

  • Lipophilicity : Fluorine at 6' increases logP compared to methoxy or nitro derivatives, enhancing membrane permeability .
  • Triplet Energy : Ethyl-substituted analogs (e.g., rac-9a) exhibit higher triplet energy (298 kJ/mol) than fluorinated derivatives, affecting photochemical reactivity .
  • Solubility : Methoxy and nitro groups improve aqueous solubility compared to halogenated derivatives .

Key Research Findings

Substituent Effects :

  • Fluorine at 6' improves metabolic stability and target binding via C–F⋯H interactions .
  • Nitro groups reduce reactivity in deracemization reactions compared to ethyl or methoxy groups .

Synthetic Efficiency :

  • Metal-free methods (e.g., ) avoid heavy-metal contamination, critical for pharmaceutical applications.
  • Diastereoselective syntheses (e.g., ) enable access to complex spiro scaffolds with multiple stereocenters.

Biological Relevance :

  • Spiroindolines with cyclopropane rings exhibit conformational rigidity, enhancing selectivity in enzyme inhibition .
  • Halogenated derivatives (Br, F) show promise in oncology, though toxicity profiles vary with substituent size .

Biological Activity

6'-Fluorospiro[cyclopropane-1,3'-indoline] is a novel compound recognized for its unique spirocyclic structure, which integrates a cyclopropane moiety with an indoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a fluorine atom enhances its chemical reactivity and biological activity, making it a valuable candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that 6'-Fluorospiro[cyclopropane-1,3'-indoline] exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, with specific focus on its potential as a colistin adjuvant against pathogenic bacteria. The compound's mechanism involves interaction with bacterial enzymes, leading to inhibition of growth and replication.

Antiviral Effects

The compound has also been investigated for its antiviral properties , particularly against influenza viruses. In vitro studies have shown that it can inhibit viral replication, with IC50 values indicating moderate efficacy. For example, related compounds in the cyclopropane class have demonstrated IC50 values ranging from 26.7 to 77.2 μM against H1N1 virus strains . The exact mechanisms of action are still under investigation but are believed to involve disruption of viral entry or replication processes.

Anticancer Activity

In addition to its antimicrobial and antiviral effects, there is growing interest in the anticancer potential of 6'-Fluorospiro[cyclopropane-1,3'-indoline]. Early studies have indicated that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways. Further research is needed to elucidate the precise molecular targets involved.

The mechanism by which 6'-Fluorospiro[cyclopropane-1,3'-indoline] exerts its biological effects is linked to its structural characteristics:

  • Binding Affinity : The fluorine atom enhances binding affinity to various receptors and enzymes.
  • Target Interaction : The compound interacts with specific molecular targets, modulating their activity and leading to biological effects such as inhibition of enzyme functions or interference with cellular processes .

Case Studies

  • Antimicrobial Study : A study evaluating the effectiveness of 6'-Fluorospiro[cyclopropane-1,3'-indoline] as an adjunct therapy with colistin showed promising results in reducing Minimum Inhibitory Concentrations (MICs) against resistant bacterial strains .
  • Antiviral Research : In a comparative study of cyclopropane derivatives, 6'-Fluorospiro[cyclopropane-1,3'-indoline] was found to have superior antiviral activity compared to other derivatives tested against H1N1 .

Comparative Analysis

The following table summarizes the biological activities and structural features of 6'-Fluorospiro[cyclopropane-1,3'-indoline] compared to similar compounds:

Compound NameAntimicrobial ActivityAntiviral ActivityUnique Structural Features
6'-Fluorospiro[cyclopropane-1,3'-indoline]SignificantModerateSpirocyclic structure with fluorine at C-6
6'-Chlorospiro[cyclopropane-1,3'-indoline]ModerateLowChlorine atom instead of fluorine
6'-Bromospiro[cyclopropane-1,3'-indoline]LowLowBromine atom affecting reactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing 6'-Fluorospiro[cyclopropane-1,3'-indoline], and how do reaction conditions impact yield?

  • Methodological Answer :

  • Multi-component reactions : A three-component approach using indoline derivatives, fluorinated substrates, and cyclopropane precursors under mild conditions (e.g., DMF, 60–80°C) achieves moderate yields (50–65%) .
  • Cyclopropanation : Tosylhydrazone salts enable metal-free cyclopropanation of fluorinated indole intermediates, offering improved diastereoselectivity (>80%) and safety compared to diazo-based methods .
  • Optimization : Elevated temperatures (100–120°C) and aprotic solvents (e.g., THF) enhance cyclization efficiency .
    • Data Table :
MethodKey Reagents/ConditionsYield (%)DiastereoselectivityReference
Three-component reactionIndoline, fluorobenzene, DMF65Moderate
Metal-free cyclopropanationTosylhydrazone salts, THF, 80°C78High (>80%)

Q. Which spectroscopic techniques are critical for characterizing spiro[indoline-cyclopropane] derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm cyclopropane ring integration and fluorine substitution patterns (e.g., coupling constants for spiro junctions) .
  • X-ray Crystallography : Resolves strain in the cyclopropane-indoline system and verifies stereochemistry .
  • Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., C10_{10}H10_{10}FN for 6'-fluorospiro derivatives) .

Q. How does fluorine substitution at the 6'-position influence physicochemical properties compared to other halogenated analogs?

  • Methodological Answer :

  • Polarity : Fluorine increases electronegativity, enhancing solubility in polar solvents (e.g., DMSO) versus brominated analogs .
  • Stability : Fluorine’s small size reduces steric hindrance, improving thermal stability compared to nitro-substituted derivatives .
  • Bioavailability : Fluorine’s electronegativity may enhance membrane permeability in drug discovery contexts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated spiroindolines?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., A549 for lung cancer) and IC50_{50} protocols to minimize variability .
  • Structural Confirmation : Validate purity (>95% via HPLC) and stereochemistry (via X-ray) to exclude impurities as confounding factors .
  • Meta-Analysis : Compare SAR across derivatives (e.g., 6'-fluoro vs. 5'-bromo analogs) to identify substituent-specific trends .

Q. What strategies improve diastereoselectivity in spiro[indoline-cyclopropane] synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Proline-derived catalysts induce enantioselectivity in cyclopropanation steps (e.g., 85% ee reported in related systems) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired diastereomers .
  • Temperature Control : Lower temperatures (0–25°C) reduce kinetic competition, enhancing selectivity .

Q. How to design SAR studies for fluorospiro[indoline] derivatives in antiviral research?

  • Methodological Answer :

  • Positional Scanning : Synthesize analogs with fluorine at 5'-, 6'-, or 7'-positions and test against viral proteases .
  • Functional Group Swapping : Replace the cyclopropane ring with cyclohexane or pyrrolidine to assess ring strain effects .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., SARS-CoV-2 Mpro^\text{pro}) .

Q. What computational approaches predict the stability of strained spiro systems like 6'-Fluorospiro[cyclopropane-1,3'-indoline]?

  • Methodological Answer :

  • DFT Calculations : Analyze bond angles (e.g., cyclopropane C-C-C ~60°) and strain energy (e.g., ~27 kcal/mol) .
  • Molecular Dynamics : Simulate thermal decomposition pathways to identify weak points (e.g., cyclopropane-indoline junction) .
  • QSPR Models : Correlate substituent electronegativity with stability using Hammett constants .

Key Challenges and Recommendations

  • Synthetic Bottlenecks : Low yields (<50%) in multi-step routes demand catalyst optimization (e.g., Pd-catalyzed cross-coupling) .
  • Data Reproducibility : Publish full spectroscopic datasets (e.g., NMR shifts in Supporting Information) to enable cross-validation .
  • Biological Mechanism : Prioritize target identification (e.g., kinase inhibition assays) to clarify modes of action .

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